molecular formula C18H19N3O5S B590209 Omeprazole Acid Methyl Ester CAS No. 120003-83-0

Omeprazole Acid Methyl Ester

Cat. No. B590209
CAS RN: 120003-83-0
M. Wt: 389.426
InChI Key: PSGWLKSVKMHJHJ-UHFFFAOYSA-N
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Description

Omeprazole is a proton pump inhibitor used to treat conditions where there is too much acid in the stomach. It is used to treat gastric and duodenal ulcers, erosive esophagitis, and gastroesophageal reflux disease (GERD) .


Synthesis Analysis

Omeprazole can be synthesized through a series of reactions. The process involves converting 4-nitro-2,3,5-trimethyl pyridine-N-oxide to 4-nitro-3,5-dimethyl-2-(X-substituted methyl) pyridine, where X is a halogen. This compound is then reacted with a substituted benzimidazole to form a compound, which is then converted by replacing the nitro group with a methoxy group. The final step involves oxidizing the compound to form omeprazole .


Molecular Structure Analysis

The molecular formula of Omeprazole is C17H19N3O3S. It has an average mass of 345.416 Da and a Monoisotopic mass of 345.114716 Da .


Chemical Reactions Analysis

Omeprazole is known to undergo a number of chemical reactions. For instance, acid chlorides react with alcohols to yield an ester and hydrochloric acid. A small amount of pyridine or other base is usually added to the reaction mixture to neutralize the resulting acid .


Physical And Chemical Properties Analysis

Omeprazole has a density of 1.4±0.1 g/cm3, a boiling point of 600.0±60.0 °C at 760 mmHg, and a flash point of 316.7±32.9 °C. It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Solid Dosage Forms

Omeprazole Acid Methyl Ester is used in the design, development, and release kinetics of omeprazole from solid dosage forms . These formulations are examined for their resilience in pH = 4.5 buffer solutions and their rate of disintegration in a small-intestine-like environment (pH = 6.8) .

Thermal Analysis Techniques

Thermal analysis techniques such as Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to examine the release kinetics of the various dosage forms of Omeprazole Acid Methyl Ester . These techniques provide explanations based on the interactions between the excipients and the active substance .

Proton Pump Inhibitor

Omeprazole Acid Methyl Ester is a proton pump inhibitor which inhibits secretion of gastric acid by irreversibly blocking the enzyme system of hydrogen/potassium adenosine triphosphatase (Hþ/Kþ-ATPase), the ‘‘proton pump’’ of the gastric parietal cell .

Prophylaxis of Acid Aspiration

Omeprazole Acid Methyl Ester is also used for the prophylaxis of acid aspiration during general anesthesia, in a dose of 40 mg the evening before surgery and a further 40 mg twice to 6 h before the procedure .

Spectrophotometry

Omeprazole Acid Methyl Ester is analyzed using spectrophotometry . This method is used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.

Chromatography

Chromatography is another method used for the analysis of Omeprazole Acid Methyl Ester . It is a laboratory technique for the separation of a mixture into its individual components.

Mechanism of Action

Target of Action

Omeprazole Acid Methyl Ester, commonly known as Omeprazole, primarily targets the H+/K+ ATPase pump , also known as the proton pump , expressed in high quantities by the parietal cells of the stomach . This pump is responsible for the final step in the secretion of gastric acid .

Mode of Action

Omeprazole is a proton pump inhibitor (PPI) . It works by irreversibly blocking the enzyme system on parietal cells that is needed for the secretion of gastric acid . This interaction results in the inhibition of acid secretion in the stomach, effectively reducing conditions such as heartburn and gastric acid hypersecretion .

Biochemical Pathways

Omeprazole’s action affects the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase pump, it prevents the final step of gastric acid secretion, thereby reducing the amount of acid in the stomach . This can lead to the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection . Omeprazole also modulates the lysosomal transport pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole are nonlinear, with an increase in systemic availability after doses >40 mg or prolonged administration . About 80% of a given dose is excreted in the urine, and the remainder via the bile .

Result of Action

The primary result of omeprazole’s action is the reduction of gastric acid secretion . This leads to the alleviation of symptoms associated with conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid . It also promotes the healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action of omeprazole can be influenced by the pH of the environment. Omeprazole is acid-labile and decomposes rapidly at pH < 5 . Therefore, it is often protected from exposure to the acidic gastric juice when given orally . The likelihood of elevated gastric pH in practice is very high for patients . Thus, the performance of commercial omeprazole pellets can be affected by elevated pH .

Safety and Hazards

Omeprazole can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and not to ingest or breathe dust .

properties

IUPAC Name

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGWLKSVKMHJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858256
Record name Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omeprazole Acid Methyl Ester

CAS RN

120003-83-0
Record name Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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